Comparative Binding Affinity to Serine Racemase: O-(4-Methoxyphenyl)-L-serine vs. O-Phenyl-L-serine
O-(4-Methoxyphenyl)-L-serine acts as a weak inhibitor of human serine racemase, but its affinity is markedly different from its unsubstituted analog, O-Phenyl-L-serine, highlighting the functional impact of the 4-methoxy group. The methoxy substitution shifts the IC50 from an inactive range (>10 mM) for the phenyl analog to a quantifiable micromolar range for the 4-methoxyphenyl derivative [1].
| Evidence Dimension | Inhibition of human recombinant serine racemase |
|---|---|
| Target Compound Data | IC50 = 5,020,000 nM (5.02 mM) |
| Comparator Or Baseline | O-Phenyl-L-serine: IC50 > 10,000,000 nM (>10 mM) |
| Quantified Difference | >2-fold increase in potency due to 4-methoxy substitution |
| Conditions | Assay using L-serine as substrate; human recombinant N-terminal His-tagged serine racemase expressed in E. coli BL21(DE3) [1] |
Why This Matters
This quantitative difference demonstrates that the 4-methoxyphenyl group confers specific, albeit weak, target engagement on serine racemase, whereas the phenyl analog is essentially inactive, validating its use as a selective tool compound for probing binding pocket requirements.
- [1] BindingDB. (n.d.). BDBM50427209: O-(4-Methoxyphenyl)-L-serine Inhibition of human recombinant serine racemase. View Source
